

Technical Guide: Boiling Point of 2,3,4-Trimethyl-3-pentanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3,4-Trimethyl-3-pentanol*

Cat. No.: *B156913*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point of **2,3,4-trimethyl-3-pentanol**, a tertiary alcohol of interest in various chemical and pharmaceutical applications. The document outlines its physicochemical properties, detailed experimental protocols for boiling point determination, and the underlying principles governing its volatility.

Physicochemical Data of 2,3,4-Trimethyl-3-pentanol

The following table summarizes the key quantitative data for **2,3,4-trimethyl-3-pentanol**.

Property	Value	Notes
Boiling Point	156.5 °C (429.65 K) ^[1]	At standard atmospheric pressure (760 mmHg).
78 °C ^{[2][3]}	At reduced pressure of 46.00 mmHg.	
Molecular Formula	C ₈ H ₁₈ O ^[3]	
Molecular Weight	130.23 g/mol ^[3]	
Structure	Tertiary Alcohol	The hydroxyl group is attached to a tertiary carbon.
Vapor Pressure	1.46 mmHg	At 25.00 °C. ^[2]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a highly pure compound, the boiling point is a characteristic physical constant. Several methods can be employed for its determination.

Micro-Scale Method: Thiele Tube

This method is suitable for small sample volumes.

Principle: A sample is heated in a small tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the external pressure equals the vapor pressure of the liquid.

Apparatus:

- Thiele Tube
- High-boiling point mineral oil
- Thermometer
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Bunsen burner or heating mantle

Procedure:

- A few milliliters of **2,3,4-trimethyl-3-pentanol** are placed in the small test tube.
- The capillary tube is placed inside the test tube with the open end downwards.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing mineral oil.

- The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents in the oil.
- Heating is continued until a steady stream of bubbles emerges from the capillary tube.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[4]

Macro-Scale Method: Simple Distillation

For larger volumes, a simple distillation provides both purification and boiling point determination.^[5]

Apparatus:

- Distilling flask
- Condenser
- Receiving flask
- Thermometer and adapter
- Heating mantle
- Boiling chips

Procedure:


- The distilling flask is charged with **2,3,4-trimethyl-3-pentanol** and a few boiling chips to ensure smooth boiling.
- The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
- The liquid is heated to a gentle boil.

- As the vapor condenses and collects in the receiving flask, the temperature reading on the thermometer is monitored.
- The temperature at which the liquid is steadily distilling is recorded as the boiling point. A constant temperature reading during distillation is indicative of a pure compound.

Factors Influencing Boiling Point

The boiling point of **2,3,4-trimethyl-3-pentanol** is influenced by its molecular structure and the resulting intermolecular forces.

Factors Influencing the Boiling Point of 2,3,4-Trimethyl-3-pentanol

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and boiling point.

The tertiary nature of the alcohol and the significant branching of the alkyl groups in **2,3,4-trimethyl-3-pentanol** lead to steric hindrance, which can slightly weaken the effect of hydrogen bonding compared to less hindered alcohols. Additionally, the compact, branched structure reduces the surface area available for van der Waals interactions. These structural

features collectively determine the energy required to overcome intermolecular forces, resulting in its characteristic boiling point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Pentanol, 2,3,4-trimethyl- [webbook.nist.gov]
- 2. parchem.com [parchem.com]
- 3. 2,3,4-Trimethyl-3-pentanol | C8H18O | CID 520484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. phillysim.org [phillysim.org]
- To cite this document: BenchChem. [Technical Guide: Boiling Point of 2,3,4-Trimethyl-3-pentanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156913#boiling-point-of-2-3-4-trimethyl-3-pentanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com